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Cat. No.: B1143077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Zosuquidar (LY335979) is a potent and highly selective third-generation inhibitor of P-

glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug

resistance (MDR) in cancer.[1] By competitively binding to P-gp, zosuquidar blocks the efflux

of a wide range of chemotherapeutic agents, thereby restoring their intracellular concentrations

and overcoming resistance.[1][2] This technical guide provides a comprehensive overview of

zosuquidar, including its mechanism of action, key quantitative data, detailed experimental

protocols, and visualizations of relevant pathways and workflows. Although clinical trials did not

lead to its approval for widespread use, zosuquidar remains a valuable tool in preclinical

research for studying P-gp-mediated resistance.[2][3]

Core Properties of Zosuquidar (LY335979)
Zosuquidar is a difluorocyclopropyl quinoline derivative with the following chemical properties:
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Property Value Reference

Molecular Formula C₃₂H₃₁F₂N₃O₂·3HCl

Molecular Weight 636.99 g/mol

CAS Number 167465-36-3

Purity ≥97%

Solubility Soluble to 50 mM in DMSO

Storage Store at -20°C

Mechanism of Action
Zosuquidar functions as a competitive inhibitor of P-glycoprotein. It binds with high affinity to

the transporter, preventing the binding and subsequent ATP-dependent efflux of

chemotherapeutic drugs.[1][4] This leads to an increased intracellular accumulation of the

anticancer agents in multidrug-resistant cells, thereby restoring their cytotoxic effects.[4]

Zosuquidar is noted for its high specificity for P-gp, with minimal inhibition of other ABC

transporters like multidrug resistance-associated proteins (MRP) 1 and 2, or breast cancer

resistance protein (BCRP) at therapeutic concentrations.[3][5]
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Caption: Mechanism of Zosuquidar in overcoming P-gp mediated multidrug resistance.

Quantitative Data
In Vitro Potency and Selectivity
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Parameter Value
Cell Line/Assay
Condition

Reference

P-gp Inhibition

Kᵢ 59 nM Cell-free assay [6][7][8]

Kₔ 79 nM

IC₅₀ (P-gp)

Nanomolar range

(substrate and cell

model dependent)

[3]

Cytotoxicity (as a

single agent)

IC₅₀ 6 - 16 µM
Various drug-sensitive

and MDR cell lines
[6]

Inhibition of other

transporters

OATP1A2 IC₅₀ 6.7 µM [3]

OCT1 IC₅₀ 7.5 ± 3.7 µM
HEK293 cells

overexpressing OCT1
[3]

OCT2 Inhibition Only at 50 µM
HEK293 cells

overexpressing OCT2
[3]

OCT3 Inhibition Only at 50 µM
HEK293 cells

overexpressing OCT3
[3]

Clinical Trial Data (Phase I)
Oral Administration in Combination with Doxorubicin[5][9]
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Parameter Value

Patient Population Advanced nonhematological malignancies

Number of Patients 38

Zosuquidar Dosing Oral, every 12 hours for 4 days

Maximum Tolerated Dose (MTD) 300 mg/m²

Dose-Limiting Toxicity (DLT)
Neurotoxicity (cerebellar dysfunction,

hallucinations, palinopsia)

Effect on Doxorubicin Pharmacokinetics Minimal

Intravenous Administration in Combination with Doxorubicin[10][11]

Parameter Value

Patient Population Advanced malignancies

Number of Patients 40

Zosuquidar Dosing Continuous IV infusion over 48 hours

Maximal Administered Dose 640 mg/m²

Dose-Limiting Toxicity (DLT) None observed

Effect on Doxorubicin Pharmacokinetics

Modest decrease in clearance (17-22%) and

increase in AUC (15-25%) at zosuquidar doses

>500 mg

Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the P-gp-mediated ATP hydrolysis, which is stimulated by P-gp

substrates and inhibited by its modulators.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://aacrjournals.org/clincancerres/article/10/10/3265/181800/A-Phase-I-Trial-of-a-Potent-P-Glycoprotein
https://pubmed.ncbi.nlm.nih.gov/15161679/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Prepare P-gp containing
cell membranes

Incubate membranes with
Zosuquidar, ATP, and

ATP regenerating system

Include controls:
- No inhibitor

- Vanadate (inhibits P-gp ATPase)

Stop reaction Measure liberated
inorganic phosphate (Pi)

Calculate vanadate-sensitive
ATPase activity End

Click to download full resolution via product page

Caption: Workflow for P-gp ATPase Activity Assay.

Methodology:[6]

Membrane Preparation: Isolate plasma membranes from P-gp overexpressing cells (e.g.,

CEM/VLB₁₀₀).

Reaction Mixture: In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume

of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP,

and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate

kinase).

Inhibitor Addition: Add varying concentrations of zosuquidar. Include a control with 1 mM

sodium vanadate to determine the P-gp-specific ATPase activity.

Incubation: Incubate the plate for 90 minutes at 37°C.

Phosphate Detection: Add a detection solution to measure the amount of inorganic

phosphate liberated from ATP hydrolysis.

Data Analysis: Read the absorbance at 690 nm. P-gp ATPase activity is defined as the

vanadate-sensitive portion of the total ATPase activity.

Rhodamine 123 Efflux Assay (Flow Cytometry)
This functional assay measures the ability of zosuquidar to inhibit the efflux of the fluorescent

P-gp substrate, rhodamine 123, from cancer cells.
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Methodology:[12]

Cell Preparation: Prepare a single-cell suspension of P-gp expressing cells (e.g., from a

patient's bone marrow aspirate in AML studies).

Antibody Staining: Stain the myeloblasts with phycoerythrin-conjugated antibodies against

leukemia-associated antigens (e.g., CD34, CD117, CD33, or HLA-DR) to gate the cell

population of interest.

Rhodamine 123 Loading: Incubate the mononuclear cells with 40 µM rhodamine 123 for 45

minutes at room temperature to allow for maximal uptake.

Efflux and Inhibition: Wash the cells and resuspend them in a rhodamine-free medium with

and without zosuquidar. Incubate to allow for P-gp-mediated efflux.

Flow Cytometry: Analyze the cells using a flow cytometer. Increased rhodamine 123

fluorescence in the zosuquidar-treated cells compared to the untreated cells indicates

inhibition of P-gp function.

Cytotoxicity Assay
This assay determines the ability of zosuquidar to sensitize multidrug-resistant cancer cells to

chemotherapeutic agents.

Methodology:[3][7]

Cell Seeding: Seed drug-sensitive and multidrug-resistant (P-gp overexpressing) cell lines in

96-well plates.

Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent

(e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration

of zosuquidar (e.g., 0.3 µM).

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

Viability Assessment: Determine cell viability using a standard method such as MTT assay or

by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
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Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic agent with and without

zosuquidar. A significant decrease in the IC₅₀ in the presence of zosuquidar indicates

reversal of resistance.

Conclusion
Zosuquidar (LY335979) is a well-characterized, potent, and specific inhibitor of P-glycoprotein.

While its clinical development was discontinued, it remains an invaluable research tool for

investigating the mechanisms of multidrug resistance and for the preclinical evaluation of novel

strategies to overcome it. The data and protocols presented in this guide offer a comprehensive

resource for researchers and drug development professionals working in the field of oncology

and pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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